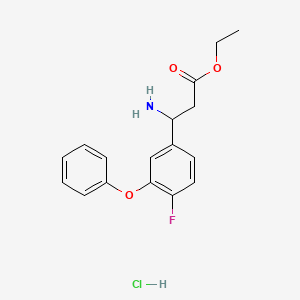

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride is a fluorinated β-amino acid ester derivative. Its structure features a central propanoate backbone with an ethyl ester group, an amino group, and a substituted phenyl ring containing a fluorine atom and a phenoxy substituent at the 4- and 3-positions, respectively. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of fluorine and the steric bulk of the phenoxy group to modulate bioavailability and target interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence physicochemical properties and biological activity. Key comparisons include:

Fluorine Substitution Patterns

- Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₁H₁₃ClFNO₂, MW 253.68): Simplicity in structure (single fluorine at para position) results in higher similarity (0.91) to the target compound. Used in enantioselective synthesis via lipase-catalyzed hydrolysis, highlighting its role in chiral drug development .

- Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (C₁₁H₁₂ClF₂NO₂, MW 271.67): Dual fluorine atoms enhance metabolic stability and lipophilicity compared to mono-fluorinated analogs .

Phenoxy vs. Alkoxy Substitutents

- Commercial availability with certified purity (≥95%) underscores its utility in scalable synthesis .

- Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride (C₁₄H₂₂ClNO₂, MW 283.78): Bulkier isopropoxy group introduces steric hindrance, possibly reducing enzymatic degradation rates .

Halogenated Derivatives

- Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride (C₁₁H₁₃ClINO₂, MW 361.59): Iodine’s polarizability and atomic size make this compound a candidate for radiopharmaceutical applications .

Ester Group Modifications

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (C₁₁H₁₅ClNO₃, MW 244.70): Methyl ester reduces molecular weight and alters hydrolysis kinetics compared to ethyl esters, affecting bioavailability .

Functional Group Additions

- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (C₁₁H₁₅Cl₂NO₃, MW 280.15): Hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous media .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Lipase-catalyzed hydrolysis methods (e.g., for 4-fluorophenyl derivatives) demonstrate high enantiomeric excess (>99%), suggesting applicability to the target compound’s synthesis .

- Structure-Activity Relationships (SAR): Phenoxy and alkoxy groups improve binding affinity to hydrophobic enzyme pockets, while fluorine enhances electronegativity and stability .

- Commercial Viability: Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl is marketed with COA, MOA, and MSDS documentation, reflecting industrial relevance .

Biological Activity

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride, a compound with the molecular formula C17H19ClFNO3 and a molecular weight of 339.79 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClFNO3 |

| Molecular Weight | 339.79 g/mol |

| CAS Number | [Not specified] |

| Synonyms | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could have therapeutic implications in treating various diseases.

Research Findings

- Inhibition Studies : A study focused on the inhibition of the DapE enzyme revealed that related compounds exhibited significant inhibition at concentrations as low as 12 μM. While specific data on this compound was not detailed, the structural similarities suggest potential for similar activity .

- Antimicrobial Activity : In related research, compounds with similar structures have shown antimicrobial properties against various bacterial strains. These findings indicate that this compound may also possess antimicrobial capabilities, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on the core structure of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenoxy group significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for this compound.

Case Study 2: Enzyme Inhibition

In a study examining enzyme inhibitors, compounds structurally related to Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate were found to inhibit DapE with an IC50 value of approximately 162 μM. This suggests that further optimization of this compound could yield potent inhibitors suitable for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride, and how is enantiomeric purity controlled during synthesis?

Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of 4-fluoro-3-phenoxyphenyl precursors with ethyl acrylate derivatives, followed by aminolysis and subsequent hydrochlorination. To ensure enantiomeric purity, chiral resolution techniques such as crystallization with chiral auxiliaries or chromatography using chiral stationary phases (e.g., cellulose- or amylose-based columns) are critical. For example, enantiomerically pure analogs like Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (95% purity) are synthesized using asymmetric catalysis or kinetic resolution . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is used to confirm the aromatic substitution pattern (4-fluoro-3-phenoxyphenyl group) and the ethyl ester moiety. For example, the ¹H NMR of related compounds (e.g., L-tyrosine ethyl ester hydrochloride) shows distinct peaks for ester methyl groups (~1.2–1.4 ppm) and aromatic protons (~6.8–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity and resolves enantiomers. Columns like Purospher® STAR (C18) are recommended for polar analogs .

- Optical Rotation: Polarimetry at specific wavelengths (e.g., sodium D-line) quantifies enantiomeric excess, as seen in L-tryptophan ethyl ester hydrochloride ([α] = +10° at 2% in H₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

Methodological Answer: Discrepancies often arise from differences in enantiomer-target interactions. To address this:

- Enantioselective Assays: Use chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers and test their activity separately. For example, the (3R)- and (3S)-enantiomers of difluorophenyl analogs show distinct bioactivity profiles .

- Molecular Dynamics Simulations: Model binding affinities to receptors (e.g., G-protein-coupled receptors) to identify stereospecific interactions.

- Crystallography: Co-crystallize enantiomers with target proteins (e.g., enzymes) to visualize binding modes. This approach is validated in studies on alkylating drugs like melphalan flufenamide, where stereochemistry dictates DNA cross-linking efficiency .

Q. What strategies are used to investigate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands. For example, analogs like VEGF receptor inhibitors are screened via kinase activity assays .

- Cellular Uptake Studies: Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy.

- Metabolic Stability Tests: Incubate the compound with liver microsomes and quantify degradation via LC-MS. This is critical for analogs like SHP635 hydrochloride, which undergoes hepatic metabolism .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties and bioactivity?

Methodological Answer:

- Halogen Effects: Replace the 4-fluoro group with heavier halogens (e.g., iodine) to study lipophilicity (logP) and target binding. Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl (95% purity) shows increased molecular weight and altered solubility, impacting membrane permeability .

- Phenoxy Group Substitution: Replace the 3-phenoxy group with alkyl chains or heterocycles (e.g., pyridyl) and assess solubility via shake-flask assays. For example, trifluoromethyl substitutions enhance metabolic stability, as seen in HR487222 (C10H13ClF3NO) .

- QSAR Modeling: Correlate structural descriptors (e.g., Hammett σ constants for fluorine) with bioactivity data to predict optimal substitutions.

Properties

CAS No. |

502841-93-2 |

|---|---|

Molecular Formula |

C17H19ClFNO3 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C17H18FNO3.ClH/c1-2-21-17(20)11-15(19)12-8-9-14(18)16(10-12)22-13-6-4-3-5-7-13;/h3-10,15H,2,11,19H2,1H3;1H |

InChI Key |

SPPZSNZUQFGESP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)F)OC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.